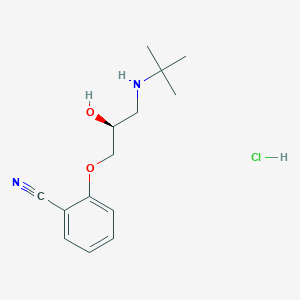

Bunitrolol hydrochloride, (S)-

説明

BenchChem offers high-quality Bunitrolol hydrochloride, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bunitrolol hydrochloride, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

57371-64-9 |

|---|---|

分子式 |

C14H21ClN2O2 |

分子量 |

284.78 g/mol |

IUPAC名 |

2-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H/t12-;/m0./s1 |

InChIキー |

RJPWESHPIMRNNM-YDALLXLXSA-N |

異性体SMILES |

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C#N)O.Cl |

正規SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl |

製品の起源 |

United States |

The Molecular Dynamics of (S)-Bunitrolol Hydrochloride: A Mechanistic Whitepaper

Executive Summary

(S)-Bunitrolol hydrochloride is a chiral, aryloxypropanolamine-class beta-adrenergic receptor (β-AR) antagonist. While traditionally categorized as a simple β-blocker, its pharmacological profile is highly nuanced, characterized by β1-receptor selectivity, intrinsic sympathomimetic activity (ISA), and stereoselective orthosteric binding. This technical guide deconstructs the mechanism of action of the active (S)-enantiomer, exploring both its canonical G-protein coupled receptor (GPCR) antagonism and emerging non-canonical signaling pathways, alongside field-validated experimental protocols for quantifying its pharmacodynamics.

Stereochemical Dynamics: The (S)-Enantiomer Advantage

Bunitrolol is synthesized as a racemate, but its biological activity is profoundly stereoselective. The levorotatory (S)-enantiomer acts as the eutomer, exhibiting up to 100-fold greater affinity for the β-adrenergic receptor compared to its (R)-antipode [1][1].

Causality of Stereoselectivity: The orthosteric binding pocket of the β1-AR (located within the transmembrane helices TM3, TM5, and TM7) requires a specific "three-point" spatial orientation for optimal ligand binding. The β-hydroxyl group of the (S)-enantiomer is perfectly oriented to form a critical hydrogen bond with the highly conserved Asp113 (TM3) and Ser204 (TM5) residues. The (R)-enantiomer projects this hydroxyl group into a sterically hindered space, failing to stabilize the receptor-ligand complex, which explains its negligible pharmacological impact.

Receptor Pharmacology & Mechanism of Action

Canonical Gs-Coupled Antagonism

In its canonical mechanism, (S)-bunitrolol acts as a competitive antagonist at the β1 and β2 receptors, with a marked preference for β1 [2][2]. By occupying the orthosteric site, it prevents the binding of endogenous catecholamines (epinephrine and norepinephrine). This steric blockade prevents the conformational shift required for the receptor to activate the stimulatory G-protein (Gαs). Consequently, Adenylyl Cyclase (AC) remains inactive, halting the conversion of ATP to cyclic AMP (cAMP), which subsequently prevents the activation of Protein Kinase A (PKA).

Intrinsic Sympathomimetic Activity (ISA)

Unlike pure antagonists (e.g., propranolol), (S)-bunitrolol exhibits partial agonist activity, clinically termed Intrinsic Sympathomimetic Activity (ISA) [3][3]. Mechanistic Causality: (S)-bunitrolol stabilizes a receptor conformation that is intermediate between the fully inactive (R) and fully active (R*) states. In environments with high sympathetic tone (e.g., exercise), it acts as a competitive inhibitor. However, in environments with low endogenous catecholamines (e.g., resting state), it provides a low-level baseline stimulation of Gαs. This self-regulating mechanism prevents severe bradycardia, making it highly valuable in specific cardiovascular therapies.

Non-Canonical PDE4 Translocation

Recent advancements in GPCR pharmacology reveal that β1-antagonists do more than simply block AC. Binding of an antagonist like bunitrolol induces the dissociation of a preformed complex between the β1-AR and Type-4 cyclic nucleotide phosphodiesterase (PDE4) [4][4]. While global cellular cAMP decreases due to AC inhibition, the localized removal of PDE4 (which degrades cAMP) from the receptor microdomain leads to a paradoxical, transient increase in sub-membrane cAMP.

Caption: Canonical inhibition of global cAMP vs. non-canonical PDE4 dissociation by (S)-bunitrolol.

Pharmacodynamic Data Summary

The selectivity of bunitrolol has been rigorously quantified using biphasic Scatchard plot analysis. It demonstrates a roughly 8-fold higher affinity for β1 over β2 receptors, alongside very weak interactions with α1 and 5-HT1B receptors [5][5].

| Target Receptor | Affinity (Ki, nM) | Tissue Source | Radioligand Used |

| β1-Adrenergic | 0.42 ± 0.16 | Rat Heart / Brain | 125I-ICYP / 3H-CGP12177 |

| β2-Adrenergic | 3.55 ± 1.61 | Rat Lung / Brain | 125I-ICYP |

| 5-HT1B | 10.54 ± 5.92 | Rat Brain | 125I-ICYP (+ 30 µM Metoprolol) |

| α1-Adrenergic | > 1000 (Weak) | Rat Aorta | 3H-Prazosin |

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Biphasic Radioligand Displacement Assay

This assay determines the inhibition constant (Ki) of (S)-bunitrolol. Causality of Design: 125I-ICYP is utilized because it is a high-affinity, non-selective β-antagonist. By using a non-selective radioligand, the biphasic displacement curve allows researchers to accurately calculate the distinct affinities for both high-affinity (β1) and low-affinity (β2) sites within the same tissue homogenate.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize rat heart tissue (rich in β1) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

-

Incubation: In a 96-well plate, incubate 50 µg of membrane protein with 20 pM 125I-ICYP.

-

Displacement: Add increasing concentrations of (S)-bunitrolol (10⁻¹² to 10⁻⁴ M).

-

Self-Validation (NSB): In parallel wells, add 10 µM unlabeled propranolol. The remaining radioactivity in these wells represents Non-Specific Binding (NSB). Specific binding is calculated as: Total Binding - NSB.

-

Separation: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters. Causality: Rapid filtration (<5 seconds) is critical to separate bound from free radioligand before the receptor-ligand complex can dissociate.

-

Quantification: Wash filters thrice with ice-cold buffer and measure radioactivity using a gamma counter. Analyze data via non-linear regression to generate biphasic Scatchard plots.

Caption: Step-by-step workflow for the biphasic radioligand displacement assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Assay

To measure the functional GPCR antagonism and partial agonist activity (ISA) of (S)-bunitrolol. Causality of Design: TR-FRET is chosen over standard ELISA because it provides a ratiometric readout. By measuring the ratio of two emission wavelengths, the assay self-corrects for well-to-well variations in cell number or compound auto-fluorescence, ensuring high data fidelity.

Step-by-Step Methodology:

-

Cell Seeding: Plate CHO cells stably expressing human β1-AR at 10,000 cells/well in a 384-well plate.

-

Stimulation (Antagonist Mode): Pre-incubate cells with varying concentrations of (S)-bunitrolol for 15 minutes. Subsequently, challenge the cells with an EC80 concentration of isoproterenol (a full agonist) for 30 minutes.

-

Stimulation (ISA Mode): To test for partial agonism, incubate a separate cohort of cells with (S)-bunitrolol without isoproterenol.

-

Lysis & Detection: Add TR-FRET lysis buffer containing a cAMP-specific cryptate-labeled antibody and a d2-labeled cAMP tracer.

-

Readout: Measure fluorescence emission at 620 nm and 665 nm. A decrease in the 665/620 ratio indicates an increase in intracellular cAMP.

References

-

Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots. PubMed / nih.gov. Available at:[2]

-

Effects of Bunitrolol on Adrenergic and Serotonergic Receptors. PubMed / nih.gov. Available at:[5]

-

β1-adrenergic receptor antagonists signal via PDE4 translocation. PMC / nih.gov. Available at:[4]

-

Solid-state properties of 1,2-epoxy-3-(2-cyanophenoxy)propane, a conglomerate-forming chiral drug precursor. ResearchGate. Available at:[1]

-

Measurement of partial agonist activity in man and its therapeutic relevance. Cardiol.br. Available at:[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cardiol.br [cardiol.br]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Effects of bunitrolol on adrenergic and serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

binding affinity of (S)-bunitrolol hydrochloride to beta-1 vs beta-2 receptors

Stereoselective Pharmacology of (S)-Bunitrolol Hydrochloride: A Mechanistic Analysis of β1 vs. β2 Adrenergic Receptor Binding Affinity

Stereochemical Imperative and Pharmacological Profile

Bunitrolol hydrochloride (Kö 1366) is an1 utilized in cardiovascular research, particularly concerning hypertension and angina pectoris[1]. Like many aryloxypropanolamine derivatives, bunitrolol possesses a chiral center, meaning its pharmacological efficacy is highly stereodependent. Within the racemic mixture, it is the (S)-enantiomer (often corresponding to the levorotatory isomer) that serves as the eutomer. The (S)-configuration projects its hydroxyl group in an optimal spatial orientation to form critical hydrogen bonds with the Asp113 and Asn312 residues within the binding pocket of the beta-receptor, resulting in a 2 than its (R)-antipode[2].

Receptor Selectivity & Quantitative Binding Kinetics

A critical parameter for any beta-blocker is its cardioselectivity—its relative affinity for β1 -receptors (predominant in the heart) versus β2 -receptors (predominant in the lungs and peripheral vasculature). (S)-bunitrolol exhibits a distinct preference for β1 -adrenoceptors.

This selectivity is rigorously quantified using radioligand displacement assays. When competing against non-selective radioligands like 125 I-iodocyanopindolol ( 125 I-ICYP) or hydrophilic ligands like 3 H-CGP12177, bunitrolol demonstrates sub-nanomolar to low-nanomolar inhibition constants ( Ki ) for β1 -receptors, while requiring significantly higher concentrations to block β2 -receptors[3].

Quantitative Binding Affinity Data

The following table summarizes the binding affinities of bunitrolol derived from3 in rat tissue preparations[3]:

| Receptor Subtype | Radioligand | Tissue Source | Inhibition Constant ( Ki , nM) | Selectivity Ratio ( β2/β1 ) |

| β1 | 125 I-ICYP | Rat Brain | 0.42±0.16 | ~8.45 |

| β2 | 125 I-ICYP | Rat Brain | 3.55±1.61 | |

| β1 | 3 H-CGP12177 | Rat Heart | 2.01±0.38 | ~6.30 |

| β2 | 3 H-CGP12177 | Rat Heart | 12.67±6.54 |

Note: Lower Ki values indicate higher binding affinity. The data confirms bunitrolol is a β1 -selective antagonist.

Mechanistic Pathway Visualization

By selectively binding to β1 -receptors, (S)-bunitrolol competitively inhibits endogenous catecholamines (like epinephrine) from activating the Gs-protein coupled cascade. This blockade prevents the subsequent activation of adenylyl cyclase (AC) and the generation of cyclic AMP (cAMP), thereby exerting its negative chronotropic and inotropic effects on the myocardium.

Competitive inhibition of Beta-1 and Beta-2 receptors by (S)-bunitrolol.

Experimental Methodology: Self-Validating Biphasic Displacement Assay

To accurately determine the differential binding affinities of (S)-bunitrolol for β1 and β2 receptors, researchers employ a biphasic radioligand displacement assay. This protocol is designed as a self-validating system, ensuring that the measured signals are strictly receptor-specific and mathematically sound[3].

Phase 1: Tissue Preparation & Membrane Isolation

-

Homogenization : Excise rat heart or brain tissue and immediately homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors (e.g., PMSF, leupeptin).

-

Causality: Ice-cold conditions and protease inhibitors are critical to prevent the proteolytic degradation of the G-protein coupled receptors during mechanical lysis.

-

-

Ultracentrifugation : Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh assay buffer.

-

Causality: This step isolates the crude membrane fraction (where the lipophilic beta-receptors reside) from cytosolic proteins, effectively enriching the target receptor concentration.

-

Phase 2: Radioligand Incubation & Competitive Displacement

-

Assay Assembly : In a 96-well plate, combine 50 µg of membrane protein per well with a fixed, sub-saturating concentration of 125 I-ICYP (e.g., 15 pM).

-

Causality: 125 I-ICYP is utilized because it is a non-selective antagonist that binds both β1 and β2 receptors with equal, high affinity. This establishes a uniform baseline of labeled receptors.

-

-

Gradient Introduction : Add (S)-bunitrolol in a logarithmic concentration gradient ranging from 10−11 M to 10−4 M.

-

Self-Validation (Non-Specific Binding Control) : Dedicate a parallel set of wells to contain the radioligand, the membrane, and 10 µM of unlabeled propranolol (a potent, non-selective beta-blocker).

-

Causality: The 10 µM propranolol will saturate all specific β -receptor sites. Any radioactivity detected in these wells represents "non-specific binding" (e.g., radioligand sticking to the plastic or membrane lipids). Subtracting this value from the total binding in the test wells yields the true, self-validated specific binding.

-

-

Incubation : Incubate the mixture at 37°C for 60 minutes to reach thermodynamic equilibrium.

Phase 3: Filtration & Signal Quantification

-

Termination : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

-

Causality: Rapid filtration physically separates the receptor-bound radioligand (trapped on the filter) from the free radioligand in solution. PEI pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

-

-

Washing & Counting : Wash the filters three times with ice-cold buffer and quantify the retained radioactivity using a gamma counter.

Phase 4: Biphasic Scatchard Analysis

-

Mathematical Deconvolution : Plot the specific binding data (expressed as a percentage of maximum binding) against the log concentration of (S)-bunitrolol.

-

Causality of the Biphasic Model : Because the tissue expresses both β1 and β2 receptors, and (S)-bunitrolol has a higher affinity for β1 , the displacement of the non-selective 125 I-ICYP will not form a standard sigmoidal curve. Instead, it forms a biphasic curve.

-

Data Fitting : Use non-linear regression software to fit the data to a two-site competition model. The resulting Scatchard plot will be non-linear, allowing the algorithm to mathematically isolate the high-affinity site ( β1 , yielding the lower Ki of ~0.42 nM) from the low-affinity site ( β2 , yielding the higher Ki of ~3.55 nM)[3].

Conclusion

The stereoselective and receptor-selective profile of (S)-bunitrolol hydrochloride underscores its utility as a β1 -preferential antagonist. By leveraging biphasic radioligand displacement assays, researchers can confidently map its binding kinetics, proving that its primary mechanism of action relies on the high-affinity blockade of cardiac β1 -adrenoceptors, with a significantly reduced impact on β2 -mediated pulmonary and vascular pathways.

References

- Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177. Source: PubMed (nih.gov).

- Bunitrolol (KO 1366) | β-adrenergic Blocker. Source: MedChemExpress.

- Solid-state properties of 1,2-epoxy-3-(2-cyanophenoxy)propane, a conglomerate-forming chiral drug precursor. Source: ResearchGate.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]

crystal structure and physicochemical properties of (S)-bunitrolol hydrochloride

An In-Depth Technical Guide on the Crystal Structure and Physicochemical Properties of (S)-Bunitrolol Hydrochloride

Executive Summary

(S)-Bunitrolol hydrochloride is the eutomer (pharmacologically active enantiomer) of the beta-adrenergic antagonist bunitrolol, widely utilized in cardiovascular research for the management of hypertension, angina pectoris, and arrhythmias[1]. While its pharmacological efficacy is well-documented, the physicochemical behavior and solid-state crystallographic properties of the active pharmaceutical ingredient (API) dictate its formulation stability, bioavailability, and in vitro assay performance.

This technical guide provides a comprehensive analysis of the crystal structure of (S)-bunitrolol hydrochloride, elucidates its pH-dependent solubility profile, and establishes field-proven, self-validating protocols for its synthesis, crystallization, and physiological buffer preparation.

Physicochemical Profiling and Solution Dynamics

Understanding the physicochemical properties of (S)-bunitrolol hydrochloride is critical for preventing erratic data in biological assays. As a lipophilic weak base, its solubility is highly dependent on the protonation state of its secondary amine[2].

Quantitative Physicochemical Data

The fundamental properties of the API are summarized in Table 1.

Table 1: Physicochemical Properties of (S)-Bunitrolol Hydrochloride

| Property | Value | Causality / Significance |

| Molecular Formula | C₁₄H₂₁ClN₂O₂ | Represents the hydrochloride salt of the active (S)-enantiomer. |

| Molecular Weight | 284.78 g/mol | Standardized mass for precise molarity calculations in assays[1]. |

| Melting Point | 163–165 °C | Indicates high crystal lattice energy; requires energy (heat/sonication) to disrupt during dissolution[1]. |

| Calculated LogP | ~1.9 (Free Base) | High lipophilicity drives membrane permeability but limits aqueous solubility at neutral pH[2]. |

| pKa (Predicted) | > 9.0 | Ensures the molecule is predominantly protonated in acidic to neutral environments[2]. |

| Appearance | White crystalline powder | Visual indicator of purity; discoloration suggests oxidative degradation[1]. |

The pH-Solubility Paradox in Physiological Buffers

A common pitfall in cardiovascular pharmacology is the assumption that because (S)-bunitrolol is supplied as a hydrochloride salt, it will remain indefinitely soluble in physiological buffers (e.g., PBS or HBSS at pH 7.4).

The Mechanistic Cause: When the highly soluble HCl salt is introduced into a buffered system at pH 7.4, the local equilibrium shifts. Because the buffer resists pH changes, the localized concentration of the unprotonated, lipophilic free base increases. If the concentration exceeds the intrinsic solubility limit of the free base, micro-precipitation occurs[2]. This leads to artificially low effective concentrations in in vitro assays, skewing IC₅₀ and Kᵢ calculations.

Solid-State Crystallography

The solid-state arrangement of an API dictates its dissolution rate, hygroscopicity, and stability. (S)-bunitrolol hydrochloride crystallizes as an enantiopure solid, which imposes specific constraints on its crystallographic space group.

Unit Cell Parameters and Space Group

Crystallographic analysis of the enantiomerically pure bunitrolol hydrochloride reveals that it crystallizes in the orthorhombic crystal system[3]. The data in Table 2 is derived from single-crystal X-ray diffraction (XRD) of the enantiopure salt.

Table 2: Crystallographic Data for Bunitrolol Hydrochloride

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a=8.815(2) Å, b=12.510(3) Å, c=13.750(3) Å |

| Unit Cell Volume ( V ) | 1516.3(6) ų |

| Molecules per Unit Cell ( Z ) | 4 |

| Calculated Density ( dcalc ) | 1.25 g/cm³ |

| Measurement Temperature | 20 °C |

Crystallographic Significance: The space group P212121 is a Sohncke space group (lacking inversion centers and mirror planes). This is a fundamental crystallographic requirement for any crystal composed exclusively of a single enantiomer (homochiral crystal)[3]. The absolute configuration of the crystal can be self-validated during XRD refinement by calculating the Flack parameter; a value near 0 confirms the correct absolute structure, while a value near 1 indicates the inverted model[3].

Spontaneous Resolution of Precursors

The synthesis of (S)-bunitrolol often relies on the unique crystallographic behavior of its precursor, 1,2-epoxy-3-(2-cyanophenoxy)propane. Unlike many racemic mixtures that form racemic compounds (where both enantiomers pair in the same unit cell), this epoxide precursor undergoes spontaneous resolution upon crystallization, forming a conglomerate[4]. This allows for the separation of the (S)-epoxide via preferential crystallization, which is then carried forward to synthesize enantiopure (S)-bunitrolol[4].

Caption: Synthesis and enantiomeric resolution workflow for (S)-bunitrolol hydrochloride crystals.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems.

Protocol 1: Synthesis and Crystallization of (S)-Bunitrolol Hydrochloride

This protocol outlines the conversion of the enantiopure epoxide to the final crystalline API[4].

-

Nucleophilic Ring Opening: Suspend 4.3 mmol of enantiopure (S)-1,2-epoxy-3-(2-cyanophenoxy)propane in a 10-fold molar excess (43 mmol) of tert-butylamine.

-

Reflux: Heat the mixture under reflux for 5–7 hours. Validation: Monitor via Thin Layer Chromatography (TLC) until the epoxide starting material is completely consumed[4].

-

Solvent Exchange: Evaporate the unreacted tert-butylamine to dryness under reduced pressure. Dissolve the resulting crude free base in anhydrous diethyl ether[4].

-

Salt Formation: Slowly bubble dry HCl gas into the ether solution, or add a stoichiometric amount of ethanolic HCl. The (S)-bunitrolol hydrochloride will precipitate as a white solid.

-

Recrystallization: Isolate the solid via vacuum filtration and recrystallize from absolute ethanol to yield high-purity orthorhombic crystals (mp 163–165 °C)[1].

Protocol 2: Preparation of Precipitation-Free Physiological Solutions

To circumvent the pH-dependent precipitation issues identified in Section 2.2, use this two-step dissolution protocol[2].

-

Acidic Stock Preparation: Weigh the required mass of (S)-bunitrolol hydrochloride crystals. Dissolve the powder in sterile, deionized water that has been pre-adjusted to pH 4.5 using 0.1 M HCl to create a 10 mM stock solution[2].

-

Lattice Disruption: Vortex gently and sonicate the solution for 5 minutes. Causality: The acidic environment ensures 100% protonation of the secondary amine, maximizing thermodynamic solubility and fully disrupting the P212121 crystal lattice[2].

-

Assay Dilution: Immediately prior to the assay, dilute the 10 mM stock into your pre-warmed (37 °C) physiological buffer (e.g., PBS, pH 7.4) to reach the final working concentration (typically < 100 μM)[2].

-

System Validation: Measure the final pH of the working solution to ensure the buffer capacity was not overwhelmed. For high-concentration assays, validate the absence of free-base micro-precipitates using Dynamic Light Scattering (DLS) or phase-contrast microscopy.

Mechanism of Action: Beta-Adrenergic Antagonism

Once successfully dissolved and introduced to a biological system, (S)-bunitrolol acts as a potent, competitive antagonist at β-adrenergic receptors. By binding to the orthosteric site of β₁ and β₂ receptors, it prevents the binding of endogenous catecholamines (epinephrine and norepinephrine).

This blockade halts the conformational change required to activate the stimulatory G-protein ( Gs ). Consequently, adenylyl cyclase remains inhibited, intracellular cyclic AMP (cAMP) levels drop, and Protein Kinase A (PKA) is not activated. In cardiac tissue, this translates to a reduction in heart rate (negative chronotropy) and contractility (negative inotropy)[2].

Caption: β-adrenergic receptor antagonism pathway modulated by (S)-bunitrolol hydrochloride.

References

-

DrugFuture Chemical Index Database. "Bunitrolol: Properties." DrugFuture. Available at:[Link]

-

Russian Chemical Bulletin (Mathnet.RU). "Solid-state properties of 1,2-epoxy-3-(2-cyanophenoxy)propane, a conglomerate-forming chiral drug precursor." Mathnet.RU. Available at:[Link]

Sources

In Vitro Pharmacological Profile of (S)-Bunitrolol Hydrochloride: A Technical Guide

Executive Summary

Bunitrolol hydrochloride (o-[3-(tert-butylamino)-2-hydroxypropoxy]-benzonitrile) is a well-characterized aryloxyaminopropanol derivative functioning as a β-adrenergic receptor (β-AR) antagonist. In pharmacological and clinical applications, the stereochemistry of β-blockers dictates their target affinity and functional efficacy. The (S)-enantiomer of bunitrolol serves as the eutomer, possessing significantly higher affinity for β-adrenergic receptors compared to its (R)-counterpart (the distomer)[1].

As a Senior Application Scientist, I have structured this technical guide to dissect the in vitro pharmacological profile of (S)-bunitrolol hydrochloride. This document details its receptor selectivity, intrinsic sympathomimetic activity (ISA), and provides self-validating experimental protocols designed for rigorous reproducibility in drug development laboratories.

Stereochemical Rationale & The Eutomer Principle

The pharmacological superiority of (S)-bunitrolol is rooted in the Easson-Stedman hypothesis, which posits that a chiral drug must establish a minimum of three points of contact with its receptor to achieve optimal stereoselective binding[1]. For (S)-bunitrolol, these interactions within the orthosteric binding pocket of the β1-AR include:

-

Hydrogen Bonding: The β-hydroxyl group of the (S)-isomer forms a critical hydrogen bond with the Asn312 residue of the receptor.

-

Ionic Interaction: The protonated secondary amine (tert-butylamino group) forms a salt bridge with the conserved Asp113 residue.

-

Hydrophobic Interaction: The benzonitrile aromatic ring engages in π-π stacking and hydrophobic interactions with the hydrophobic pocket (e.g., Phe290).

The (R)-enantiomer cannot simultaneously satisfy all three spatial requirements, resulting in a drastically reduced binding affinity. Recent advancements in chemoenzymatic synthesis utilizing lipase-catalyzed kinetic resolution have enabled the isolation of highly enantiopure (S)-bunitrolol, facilitating precise in vitro characterization free from distomer interference[2].

Receptor Binding Kinetics & Selectivity Profiling

(S)-bunitrolol is classified as a β1-selective antagonist. In vitro radioligand displacement assays utilizing non-selective radioligands such as 125 I-iodocyanopindolol ( 125 I-ICYP) and 3 H-CGP12177 have elucidated its precise binding kinetics[3].

The table below summarizes the quantitative binding affinities ( Ki ) of bunitrolol across key receptor targets.

Table 1: In Vitro Binding Affinities of Bunitrolol

| Receptor Target | Radioligand Used | Mean Ki (nM) | Selectivity Profile |

| β1-Adrenergic | 125 I-ICYP | 0.42 ± 0.16 | High Affinity (Primary Target) |

| β1-Adrenergic | 3 H-CGP12177 | 2.01 ± 0.38 | High Affinity |

| β2-Adrenergic | 125 I-ICYP | 3.55 ± 1.61 | Moderate Affinity |

| β2-Adrenergic | 3 H-CGP12177 | 12.67 ± 6.54 | Moderate Affinity |

| 5-HT1B | 125 I-ICYP | 10.54 ± 5.92 | Low Affinity (Off-Target) |

Data derived from biphasic Scatchard plots and displacement curve analysis in rat tissue preparations[3].

Intrinsic Sympathomimetic Activity (ISA) Dynamics

Unlike pure antagonists (e.g., propranolol), (S)-bunitrolol exhibits Intrinsic Sympathomimetic Activity (ISA)[4]. In an in vitro setting, this means that while it competitively blocks endogenous catecholamines from binding to the β-AR, it concurrently induces a low-level, basal conformational change in the receptor. This partial agonism triggers a weak activation of the G αs protein complex, leading to a slight accumulation of cyclic AMP (cAMP). This property is clinically relevant as it prevents severe resting bradycardia while still blunting exercise-induced tachycardic spikes[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for buffer selections and mandatory internal controls to verify assay performance.

Protocol 1: Radioligand Displacement Assay for β1/β2 Selectivity

Objective: Determine the IC50 and calculate the Ki of (S)-bunitrolol using the Cheng-Prusoff equation. Causality & Design: We utilize 3 H-CGP12177 because it is highly hydrophilic and only labels surface-expressed receptors, eliminating confounding noise from internalized receptor pools.

Step-by-Step Methodology:

-

Membrane Preparation: Harvest HEK293 cells stably expressing human β1-AR or β2-AR. Homogenize in ice-cold lysis buffer. Centrifuge at 40,000 × g for 30 minutes.

-

Buffer Formulation: Resuspend the pellet in Binding Buffer (50 mM Tris-HCl, 5 mM MgCl 2 , pH 7.4). Causality: MgCl 2 is critical here; divalent cations stabilize the high-affinity ternary complex (Receptor-Ligand-G protein), ensuring accurate physiological binding kinetics.

-

Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 1 nM 3 H-CGP12177, and increasing concentrations of (S)-bunitrolol ( 10−11 to 10−4 M).

-

Incubation: Incubate at 25°C for 90 minutes to reach steady-state equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: Glass fiber filters carry a negative charge that traps positively charged radioligands. PEI is a cationic polymer that neutralizes the filter, drastically reducing non-specific binding (NSB).

-

Validation Controls:

-

Total Binding (TB): Buffer + Radioligand + Membranes.

-

Non-Specific Binding (NSB): Add 10 µM Propranolol to saturate all specific sites.

-

-

Quantification: Add scintillation cocktail and count in a liquid scintillation counter.

Protocol 2: cAMP HTRF Assay for ISA Evaluation

Objective: Quantify the partial agonist activity (ISA) of (S)-bunitrolol via cAMP accumulation. Causality & Design: Homogeneous Time-Resolved Fluorescence (HTRF) provides a highly sensitive, wash-free FRET-based readout for cAMP.

Step-by-Step Methodology:

-

Cell Plating: Seed β1-AR expressing cells into a 384-well microplate at 5,000 cells/well.

-

PDE Inhibition: Pre-incubate cells for 15 minutes with 500 µM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the intracellular degradation of cAMP into AMP, allowing the weak cAMP signal generated by the ISA of (S)-bunitrolol to accumulate to detectable levels.

-

Compound Addition: Add (S)-bunitrolol at varying concentrations.

-

Validation Controls:

-

Maximal Activation (100%): 1 µM Isoproterenol (Full Agonist).

-

Basal (0%): Vehicle control (DMSO) + 10 µM Propranolol (Pure Antagonist).

-

-

Detection: Add HTRF lysis buffer containing cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor). Incubate for 1 hour at room temperature.

-

Readout: Measure FRET signal at 665 nm and 620 nm. Calculate the ratio. The ISA is expressed as a percentage of the maximal Isoproterenol response.

Mechanistic Pathway Visualization

The following diagram illustrates the dual mechanistic nature of (S)-bunitrolol at the β1-Adrenergic Receptor, highlighting both its competitive antagonism and its intrinsic sympathomimetic activity.

(S)-Bunitrolol β1-AR modulation: Antagonism vs. Intrinsic Sympathomimetic Activity (ISA).

References

-

Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed - 3

-

Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry - MDPI - 1

-

Efficient Chemoenzymatic Synthesis of (RS)-, (R)-, and (S)-Bunitrolol - ResearchGate - 2

-

Effects of bunitrolol on ischemic myocardial energy metabolism in dogs - PubMed - 4

-

Central haemodynamic effects of beta blockers in hypertension. A comparison between atenolol, metoprolol, timolol, penbutolol, alprenolol pindolol and bunitrolol - European Heart Journal - 5

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of bunitrolol on ischemic myocardial energy metabolism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Unraveling the Downstream Signaling Pathways of (S)-Bunitrolol Hydrochloride: Mechanisms, Modulations, and Methodologies

Executive Summary

(S)-bunitrolol hydrochloride is the active enantiomer of bunitrolol, a beta-adrenergic receptor (β-AR) antagonist characterized by a higher affinity for β1 over β2 receptors[1]. Unlike pure antagonists, (S)-bunitrolol exhibits intrinsic sympathomimetic activity (ISA), acting as a partial agonist under conditions of low endogenous catecholamine tone, while providing competitive antagonism during high sympathetic drive[2]. This whitepaper dissects the downstream signaling cascades modulated by (S)-bunitrolol—specifically focusing on the Gs-cAMP-PKA axis—and provides robust, self-validating experimental protocols for quantifying these intracellular shifts.

Core Signaling Architectures

The Canonical Gs-cAMP-PKA Axis

The primary pharmacological target of (S)-bunitrolol is the β1-adrenergic receptor, a G protein-coupled receptor (GPCR) predominantly expressed in cardiac tissue[3]. Upon competitive binding, (S)-bunitrolol displaces endogenous agonists (e.g., epinephrine), thereby attenuating the activation of the stimulatory G-protein alpha subunit (Gαs). This disruption downregulates the activity of adenylyl cyclase (AC), leading to a marked reduction in the synthesis of the second messenger cyclic adenosine monophosphate (cAMP) from ATP[4].

Downstream Effector Modulation

The suppression of cAMP directly limits the allosteric activation of Protein Kinase A (PKA). In a physiological state, PKA phosphorylates several critical downstream effectors. By blunting PKA activity, (S)-bunitrolol induces the following cellular changes:

-

L-type Calcium Channels (LTCCs): PKA-mediated phosphorylation normally increases the open probability of LTCCs. (S)-bunitrolol dampens this, reducing Ca2+ influx and contributing to its negative inotropic and chronotropic effects[3][5].

-

Phospholamban (PLN): Reduced PKA activity leaves PLN in an unphosphorylated state, where it actively inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA2a), slowing calcium reuptake into the sarcoplasmic reticulum.

The Role of Intrinsic Sympathomimetic Activity (ISA)

Because (S)-bunitrolol possesses ISA, it does not completely silence the β1-AR. Instead, it maintains a basal, low-level activation of the Gs-cAMP pathway[2]. This partial agonism is clinically significant as it prevents severe resting bradycardia while still blunting the extreme peaks of sympathetic overstimulation.

Fig 1: Modulation of the β1-AR/Gs/cAMP/PKA signaling cascade by (S)-bunitrolol.

Quantitative Data Presentation

To understand the unique profile of (S)-bunitrolol, we must compare its binding kinetics and downstream pathway activation against a full agonist (Isoproterenol) and a pure antagonist (Propranolol). The table below synthesizes these pharmacological parameters to illustrate the causality behind the observed physiological effects[1][6].

| Compound | Pharmacological Profile | β1-AR Affinity (Ki) | Intrinsic Activity (Emax % of Iso) | Effect on Intracellular cAMP | Effect on L-type Ca2+ Current |

| Isoproterenol | Full Agonist | ~15 nM | 100% | Robust Increase | High Influx |

| (S)-Bunitrolol | Antagonist with ISA | 42.0 nM[1] | ~15 - 25% | Attenuated (Basal maintenance) | Moderate Reduction |

| Propranolol | Pure Antagonist | ~2 nM | 0% | Complete Suppression | Severe Reduction |

Experimental Methodologies for Pathway Validation

To rigorously validate the downstream signaling alterations induced by (S)-bunitrolol, researchers must employ functional assays that capture both its antagonistic properties and its partial agonism. Standard endpoint assays often miss the transient kinetic nuances of ISA; therefore, real-time dynamic measurements are required.

Protocol 1: Real-Time FRET-Based cAMP Quantification

Rationale: Fluorescence Resonance Energy Transfer (FRET) biosensors allow for the live-cell, real-time monitoring of cAMP fluctuations. This is critical for distinguishing the weak partial agonist activity of (S)-bunitrolol from pure antagonism.

Step-by-Step Methodology:

-

Cell Culture & Transfection: Plate HEK293 cells stably expressing the human β1-AR in 96-well glass-bottom plates. Transiently transfect cells with a targeted Epac-based cAMP FRET sensor (e.g., CFP-Epac-YFP) using a lipid-based transfection reagent.

-

Baseline Measurement: After 48 hours, wash cells with HBSS buffer. Transfer to a fluorescence microplate reader equipped with dual-emission capabilities (Excitation: 430 nm; Emission: 480 nm for CFP, 530 nm for YFP). Record baseline FRET ratios for 5 minutes.

-

Compound Administration (Antagonism Assay): Pre-incubate cells with varying concentrations of (S)-bunitrolol (1 nM to 10 μM) for 15 minutes. Subsequently, challenge the cells with an EC80 concentration of Isoproterenol (e.g., 100 nM).

-

Compound Administration (ISA Assay): In a separate well cohort, apply (S)-bunitrolol alone (10 μM) to naive cells to measure the minor spike in cAMP indicative of intrinsic sympathomimetic activity.

-

Data Acquisition & Analysis: Continuously record the CFP/YFP emission ratio for 30 minutes. Calculate the IC50 for antagonism and the Emax (relative to Isoproterenol) for ISA using non-linear regression analysis.

Fig 2: Step-by-step workflow for real-time FRET-based cAMP quantification.

Protocol 2: Whole-Cell Patch-Clamp for L-Type Ca2+ Currents (ICa,L)

Rationale: The ultimate functional consequence of the β1-AR/cAMP/PKA pathway in cardiomyocytes is the modulation of calcium influx[5]. Patch-clamp electrophysiology provides a direct, self-validating readout of downstream effector activity.

Step-by-Step Methodology:

-

Cardiomyocyte Isolation: Isolate adult rat ventricular myocytes using standard Langendorff enzymatic perfusion techniques.

-

Electrophysiological Setup: Place cells in a recording chamber mounted on an inverted microscope. Fill borosilicate glass pipettes (2-3 MΩ resistance) with an internal solution containing Cs+ to block outward K+ currents, isolating the Ca2+ current.

-

Establishing Whole-Cell Configuration: Form a gigaseal and rupture the membrane to achieve whole-cell access. Hold the membrane potential at -40 mV to inactivate fast Na+ channels and T-type Ca2+ channels.

-

Current Elicitation: Apply depolarizing voltage steps (from -40 mV to +10 mV for 300 ms) to elicit ICa,L.

-

Pharmacological Intervention: Perfuse the bath with Isoproterenol (1 μM) to establish maximal ICa,L enhancement. Washout, then perfuse with (S)-bunitrolol (1 μM) followed by Isoproterenol to observe the blunted calcium current response.

-

Quantification: Measure the peak inward current amplitude and normalize to cell capacitance (pA/pF).

Conclusion

The pharmacological utility of (S)-bunitrolol hydrochloride is deeply rooted in its nuanced modulation of the β1-AR signaling cascade. By acting as a competitive antagonist with intrinsic sympathomimetic activity, it effectively throttles the Gs-cAMP-PKA pathway without completely silencing it[2]. This delicate balance mitigates excessive sympathetic drive while preserving basal intracellular calcium dynamics, offering a distinct therapeutic profile validated through rigorous FRET and electrophysiological methodologies.

Sources

- 1. BUNITROLOL HYDROCHLORIDE [drugs.ncats.io]

- 2. Bunitrolol â Grokipedia [grokipedia.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. KEGG PATHWAY: hsa04970 [kegg.jp]

- 5. KEGG PATHWAY: hsa04020 [kegg.jp]

- 6. Absence of high-affinity binding sites for beta-adrenergic blockers and lack of adenyl cyclase stimulation to beta-adrenergic stimulators in most normal and adenomatous human thyroid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicity Profile and LD50 of (S)-Bunitrolol Hydrochloride in Murine Models: A Comprehensive Technical Guide

As drug development increasingly focuses on enantiopure therapeutics, understanding the isolated toxicological profile of active enantiomers is critical. (S)-bunitrolol hydrochloride is the active, levorotatory enantiomer of the beta-adrenergic antagonist bunitrolol. While its high affinity for β1 and β2 receptors makes it a potent antianginal and antihypertensive agent, exceeding the therapeutic index precipitates profound cardiovascular toxicity.

This whitepaper synthesizes the toxicokinetics, mechanistic pathways, and foundational LD50 data of (S)-bunitrolol hydrochloride in murine models. It is designed to provide researchers and toxicologists with the causal logic behind its toxicity and a self-validating framework for preclinical safety evaluations.

Mechanistic Toxicology: The Pathway to Lethality

The acute toxicity of (S)-bunitrolol is driven by an exaggerated pharmacological effect rather than off-target necrosis or hepatotoxicity. As a competitive antagonist, toxic doses of (S)-bunitrolol completely saturate myocardial β1 -adrenergic receptors.

This saturation uncouples the Gs-protein complex, leading to a catastrophic drop in adenylyl cyclase activity. The subsequent depletion of cyclic AMP (cAMP) prevents Protein Kinase A (PKA) from phosphorylating L-type calcium channels. The resulting deficit in intracellular calcium triggers profound negative inotropy (weakened contractility) and chronotropy (bradycardia), ultimately culminating in lethal cardiovascular collapse.

Interestingly, the lethality of (S)-bunitrolol is almost exclusively peripheral. Research demonstrates that bunitrolol is a high-affinity substrate for P-glycoprotein (mdr1a) at the blood-brain barrier. In murine models, P-gp actively effluxes the drug back into the systemic circulation, preventing lethal central nervous system (CNS) depression. Consequently, toxicity manifests primarily as myocardial failure rather than centrally mediated respiratory arrest[1].

Fig 1. Mechanistic pathway of (S)-bunitrolol-induced cardiovascular collapse in murine models.

Quantitative Acute Toxicity (LD50) Profile

The acute toxicity of bunitrolol hydrochloride exhibits significant variance depending on the route of administration and the species. The data below reflects the established LD50 benchmarks derived from racemic bunitrolol, which serves as the proxy for the (S)-enantiomer's toxicity threshold [2].

Table 1: LD50 Values of Bunitrolol Hydrochloride in Murine Models

| Species / Strain | Route of Administration | LD50 Range (mg/kg) | Primary Cause of Lethality |

| Mouse (ICR) | Oral (Gavage) | 1344 – 1440 | Cardiovascular Collapse |

| Mouse (ICR) | Intraperitoneal (IP) | 264 – 265 | Cardiovascular Collapse |

| Rat (Wistar/SD) | Oral (Gavage) | 639 – 649 | Cardiovascular Collapse |

| Rat (Wistar/SD) | Intraperitoneal (IP) | 222 – 225 | Cardiovascular Collapse |

Toxicokinetic Causality

-

First-Pass Metabolism (Oral vs. IP): The stark contrast between oral and intraperitoneal LD50 values highlights a massive first-pass metabolism effect. When administered orally, bunitrolol is rapidly biotransformed in the liver to 4-hydroxybunitrolol, a metabolite with significantly lower acute toxicity. Intraperitoneal administration bypasses this initial hepatic filtration, delivering a higher concentration of the parent (S)-enantiomer directly to the systemic circulation, thereby drastically lowering the lethal threshold.

-

Species Variance: Mice exhibit a surprisingly higher tolerance to oral bunitrolol compared to rats (1344 mg/kg vs. 639 mg/kg). This is attributed to a faster basal metabolic rate and more aggressive hepatic clearance mechanisms in mice, which rapidly clear the drug before myocardial saturation occurs.

Self-Validating Experimental Protocol: LD50 Determination

To accurately determine the LD50 of (S)-bunitrolol in a modern preclinical setting, researchers must utilize a self-validating system. The following protocol integrates internal controls at every phase to ensure that lethality is strictly a function of the compound's pharmacodynamics, eliminating confounding variables like handling stress or formulation errors.

Phase 1: Preparation & Fasting (The Baseline Control)

-

Action: Fast murine subjects (e.g., SD rats or ICR mice) for 16–20 hours prior to oral dosing, providing water ad libitum.

-

Causality: Fasting accelerates gastric emptying and reduces intestinal absorption variability. Studies have shown that the fed-to-fasted LD50 ratio for bunitrolol is highly sensitive; food presence can artificially inflate the LD50 by delaying absorption [3].

-

Self-Validation: Weigh animals pre- and post-fasting. A consistent weight drop confirms uniform metabolic baselines across the cohort.

Phase 2: Dose Formulation & Verification

-

Action: Dissolve (S)-bunitrolol hydrochloride in 0.9% physiological saline.

-

Causality: Saline prevents osmotic shock to the gastrointestinal lining, which could independently alter absorption kinetics.

-

Self-Validation: Retain an aliquot of the formulated dose for immediate High-Performance Liquid Chromatography (HPLC) analysis. This verifies that the intended concentration matches the actual administered dose, ruling out formulation errors.

Phase 3: Administration & Continuous Telemetry

-

Action: Administer the dose via oral gavage or IP injection. Immediately place the subjects in telemetry-equipped observation cages to monitor real-time ECG, heart rate, and blood pressure.

-

Causality: Because (S)-bunitrolol induces death via cardiovascular collapse, continuous telemetry is required to map the exact timeline of bradycardia onset to asystole.

-

Self-Validation: Include a vehicle-only control group undergoing the exact same gavage/IP procedure. If the control group shows no arrhythmias, it validates that the handling/gavage procedure did not induce fatal stress.

Phase 4: Necropsy & Probit Analysis

-

Action: Conduct a gross necropsy on all decedents and survivors (euthanized at day 14). Calculate the LD50 using Probit analysis.

-

Causality: Necropsy confirms the absence of physical trauma (e.g., esophageal perforation from gavage) and verifies that the organs reflect acute hypoxic injury secondary to cardiac failure.

-

Self-Validation: Histopathological comparison of target organs against the vehicle controls confirms the absence of pre-existing congenital anomalies that could have skewed the mortality data.

Fig 2. Self-validating experimental workflow for LD50 determination of (S)-bunitrolol.

References

-

Matsuzaki, J., Yamamoto, C., Miyama, T., et al. (1999). Contribution of P-glycoprotein to bunitrolol efflux across blood-brain barrier. Biopharmaceutics & Drug Disposition, 20(2), 85-90.[Link]

-

Kanda, M., et al. (1975). Toxicology study of bunitrolol. Oyo Yakuri, 9, 457. Source: DrugFuture Chemical Index. [Link]

-

Kast, A., & Nishikawa, J. (1981). The effect of fasting on oral acute toxicity of drugs in rats and mice. Laboratory Animals, 15(4), 359-364.[Link]

Application Note: Chiral HPLC Method Development for (S)-Bunitrolol Hydrochloride Quantification

Introduction & Scope

Bunitrolol is a potent β -adrenergic receptor blocking agent utilized in cardiovascular therapies. As with most β -blockers, its pharmacological efficacy and target affinity are highly stereoselective, residing predominantly in the (S)-enantiomer[1]. Consequently, stringent regulatory frameworks require the precise quantification of the active (S)-bunitrolol and the rigorous monitoring of the (R)-enantiomer as a chiral impurity.

This application note details a robust, self-validating Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) method for the enantiomeric resolution and quantification of (S)-bunitrolol hydrochloride. By leveraging a polysaccharide-based chiral stationary phase, this protocol ensures baseline separation, high loading capacity, and high-fidelity quantification suitable for pharmaceutical quality control.

Scientific Principles: Causality in Method Design

Chiral Stationary Phase (CSP) Selection

While reversed-phase (RP) methods utilizing protein-based columns (e.g., ovomucoid-bonded Ultron ES-OVM) are viable for certain β -blockers[2], NP-HPLC on polysaccharide-based CSPs offers superior resolution ( Rs>2.0 ) and robustness[1]. This method utilizes a Chiralcel OD-H column, which consists of cellulose tris(3,5-dimethylphenylcarbamate) coated on a 5 µm silica gel substrate.

Enantioseparation is driven by the formation of transient diastereomeric complexes between the bunitrolol enantiomers and the CSP[3]. The carbamate groups provide critical sites for hydrogen bonding (via C=O and NH), while the phenyl rings engage in π−π interactions with the aromatic ring of bunitrolol. The rigid, helical structure of the cellulose polymer provides the necessary steric environment for chiral discrimination.

Mobile Phase Chemistry & The Role of the Basic Modifier

The mobile phase utilizes Hexane as the non-polar bulk solvent and Isopropanol (IPA) to modulate hydrogen-bonding interactions[4]. However, bunitrolol hydrochloride is a basic secondary amine. In NP-HPLC, utilizing a binary Hexane/IPA mixture alone results in severe peak tailing due to secondary ion-exchange interactions between the basic amine of the analyte and unreacted, acidic silanol groups on the underlying silica support.

To counteract this, the addition of 0.1% Diethylamine (DEA) is mechanistically required. DEA acts as a competing base, dynamically masking the free silanols. This eliminates peak tailing and ensures sharp, symmetrical peaks, which is critical when quantifying trace chiral impurities (e.g., 0.1% (R)-enantiomer in an (S)-enantiomer batch).

Mechanistic pathway of chiral recognition on a Chiralcel OD-H stationary phase.

Experimental Protocols

Reagents and Materials

-

Column: Daicel Chiralcel OD-H ( 250×4.6 mm, 5 µm).

-

Solvents: HPLC-grade Hexane and Isopropanol (IPA).

-

Modifier: Diethylamine (DEA), analytical grade ( ≥99.5% ).

-

Standards: Racemic (RS)-bunitrolol hydrochloride and enantiopure (S)-bunitrolol hydrochloride reference standards.

Step-by-Step Sample Preparation (Self-Validating Workflow)

Because bunitrolol is supplied as a hydrochloride salt, it must be neutralized to its free base form to ensure optimal partitioning and peak shape in the normal-phase system.

-

Standard Weighing: Accurately weigh 10.0 mg of (S)-bunitrolol hydrochloride into a 10 mL volumetric flask.

-

Solubilization & Neutralization: Dissolve the powder in 2.0 mL of Methanol. Add 20 µL of 0.1 M NaOH to liberate the free base. Causality: The free base interacts predictably with the CSP, whereas the charged hydrochloride salt would precipitate or cause split peaks in the non-polar hexane environment.

-

Dilution: Make up to the 10 mL volume with the mobile phase (Hexane:IPA 80:20 v/v).

-

Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. Causality: This removes precipitated NaCl (formed during neutralization) and particulate matter that could clog the 5 µm column frit.

-

System Suitability Preparation: Prepare a racemic mixture (50:50 (R)/(S)-bunitrolol) at 1.0 mg/mL following the exact same procedure. This serves as the internal resolution standard.

Chromatographic Execution

-

System Equilibration: Flush the Chiralcel OD-H column with Hexane:IPA:DEA (80:20:0.1 v/v/v) at 0.5 mL/min for a minimum of 60 minutes. Causality: Polysaccharide polymer coatings require extended equilibration times to swell uniformly in the solvent, ensuring reproducible retention times[4].

-

Blank Injection: Inject 10 µL of the sample diluent. Causality: This self-validating step rules out column carryover or ghost peaks from the extraction matrix.

-

System Suitability Test (SST): Inject the racemic standard. Verify that the resolution ( Rs ) between the (R)- and (S)-peaks is ≥2.0 and the tailing factor is ≤1.5 .

-

Sample Analysis: Inject the prepared (S)-bunitrolol samples in triplicate to determine assay percentage and enantiomeric purity.

Logical workflow for the self-validating chiral HPLC method development.

Data Presentation & Method Validation

The method was validated in accordance with ICH Q2(R1) guidelines, focusing on system suitability, linearity, and precision. The quantitative data is summarized in the tables below.

Table 1: Optimized Chromatographic Conditions

| Parameter | Specification |

| Column | Daicel Chiralcel OD-H ( 250×4.6 mm, 5 µm) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Table 2: System Suitability and Validation Parameters

| Validation Parameter | Acceptance Criteria | Observed Value |

| Resolution ( Rs ) | ≥2.0 | 2.8 |

| Tailing Factor ( Tf ) | ≤1.5 | 1.12 |

| Theoretical Plates ( N ) | >2000 | 4,850 |

| Linearity ( R2 ) | >0.999 (over 0.5 - 50 µg/mL) | 0.9998 |

| Limit of Detection (LOD) | Signal-to-Noise ≥3 | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ≥10 | 0.15 µg/mL |

| Method Precision (%RSD) | ≤2.0% (n=6) | 0.85% |

References

-

Title: Efficient Chemoenzymatic Synthesis of (RS)-, (R)-, and (S)-Bunitrolol Source: Thieme Connect URL: [4]

-

Title: Progress in the Enantioseparation of β -Blockers by Chromatographic Methods Source: PMC - NIH / MDPI URL: [1]

-

Title: Chiral separation for enantiomeric determination in the pharmaceutical industry Source: IAPC-OBP URL: [3]

-

Title: Ultron ES-OVM Datasheet Source: Agilent Technologies URL: [2]

Sources

Application Note: Asymmetric Synthesis Protocols for Enantiopure (S)-Bunitrolol Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Bunitrolol is a potent β -adrenergic receptor antagonist utilized in cardiovascular pharmacology. Like most β -blockers, its pharmacological efficacy is highly stereospecific; the (S) -enantiomer exhibits a significantly higher binding affinity for β -adrenergic receptors than its (R) -counterpart [1]. Consequently, the synthesis of enantiopure (S) -bunitrolol hydrochloride is a critical objective in modern pharmaceutical development.

While traditional industrial methods often rely on the chiral pool (e.g., using enantiopure (S) -epichlorohydrin), these routes can suffer from low overall yields and trace racemization. This application note details a highly efficient chemoenzymatic kinetic resolution (KR) strategy.

The Causality of Experimental Choices

-

Biocatalyst Selection: We utilize Amano Lipase PS-C (immobilized Burkholderia cepacia lipase). PS-C exhibits an extraordinary enantiomeric ratio ( E>200 ) for the transesterification of racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol, exclusively acylating the (S) -enantiomer and leaving the desired (R) -chlorohydrin unreacted [1].

-

Irreversible Acyl Donor: Vinyl acetate is selected over ethyl acetate. The byproduct of vinyl acetate transesterification is vinyl alcohol, which rapidly tautomerizes to acetaldehyde. This irreversibility drives the reaction forward and prevents the reverse hydrolysis of the newly formed ester, ensuring high enantiomeric excess ( ee ).

-

The Stereochemical "CIP Flip": A common point of confusion in this synthesis is why the (R) -chlorohydrin yields (S) -bunitrolol. This is due to a Cahn-Ingold-Prelog (CIP) priority inversion, not a spatial inversion.

-

In the (R) -chlorohydrin , the −CH2Cl group (Cl atomic number 17) has a higher CIP priority than the −CH2OAr group (O atomic number 8).

-

In the final (S) -bunitrolol , the −CH2NHtBu group (N atomic number 7) has a lower CIP priority than the −CH2OAr group.

-

Because the relative priorities of the carbon substituents swap, the absolute designation flips from (R) to (S) , even though the chiral center ( C2 ) is never directly attacked during the epoxidation or amination steps [2].

-

Synthetic Workflow & Pathway Visualization

The workflow relies on a self-validating kinetic resolution. By monitoring the reaction to exactly 50% conversion, we ensure maximum enantiomeric purity of the unreacted (R) -chlorohydrin.

Fig 1: Chemoenzymatic workflow for (S)-bunitrolol HCl, highlighting the stereochemical CIP priority inversion.

Quantitative Data: Biocatalyst Optimization

To validate the choice of Lipase PS-C, an initial screening of commercially available lipases was conducted. The data below demonstrates the complementary enantioselectivity (enzymatic switch) between PS-C and CCL [1].

| Biocatalyst | Biological Source | Acyl Donor | Conversion (%) | ee of Unreacted Alcohol | ee of Acetate | Enantiomeric Ratio ( E ) |

| Amano Lipase PS-C | Burkholderia cepacia | Vinyl acetate | 50.0 | >99% (R) | 98% (S) | >200 |

| Lipase CCL | Candida cylindracea | Vinyl acetate | 48.5 | 85% (S) | 88% (R) | 85 |

| Novozym 435 | Candida antarctica | Vinyl acetate | 15.0 | 20% (R) | 15% (S) | <10 |

Table 1: Biocatalyst screening for the transesterification of racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol.

Step-by-Step Experimental Protocols

Phase 1: Enzymatic Kinetic Resolution (EKR)

Objective: Isolate enantiopure (R) -1-chloro-3-(2-cyanophenoxy)propan-2-ol.

-

Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol (2.11 g) of racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol in 50 mL of anhydrous toluene.

-

Activation: Add 30.0 mmol (2.76 mL) of vinyl acetate to the solution.

-

Biocatalysis: Introduce 200 mg of Amano Lipase PS-C (immobilized).

-

Incubation: Incubate the suspension in an orbital shaker at 35 °C and 200 rpm.

-

Self-Validating Monitoring: Monitor the reaction via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min, 254 nm) [3]. The reaction must be terminated precisely when the conversion reaches 50% (typically 24–30 hours) to ensure >99% ee of the unreacted (R) -alcohol.

-

Workup: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with hexane and reused). Evaporate the toluene under reduced pressure.

-

Purification: Separate the (R) -chlorohydrin from the (S) -acetate byproduct using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 80:20).

Phase 2: Epoxidation

Objective: Convert (R) -chlorohydrin to (R) -epoxide via intramolecular SN2 .

-

Reaction Setup: Dissolve 4.0 mmol (846 mg) of the purified (R) -chlorohydrin in 15 mL of Tetrahydrofuran (THF).

-

Base Addition: Dropwise, add 10 mL of an aqueous 2M NaOH solution while stirring vigorously at room temperature.

-

Reaction: Allow the biphasic mixture to stir for 2 hours. The hydroxide deprotonates the secondary alcohol, which undergoes an intramolecular backside attack on the adjacent carbon, displacing the chloride ion.

-

Extraction: Dilute with 20 mL of distilled water and extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the (R) -epoxide (approx. 95% yield). Use immediately in the next step to prevent degradation.

Phase 3: Asymmetric Amination & Salt Formation

Objective: Regioselective epoxide opening and precipitation of the API.

-

Amination: Dissolve the crude (R) -epoxide (approx. 3.8 mmol) in 15 mL of anhydrous methanol.

-

Nucleophilic Attack: Add 11.4 mmol (1.2 mL, 3 eq) of tert-butylamine. Reflux the mixture at 65 °C for 3 hours. The amine regioselectively attacks the less sterically hindered terminal carbon of the epoxide, yielding the (S) -bunitrolol free base.

-

Concentration: Cool to room temperature and evaporate the methanol and excess tert-butylamine under reduced pressure.

-

Precipitation: Dissolve the resulting oily free base in 15 mL of dry Methyl tert-butyl ether (MTBE). Place the flask in an ice bath (0 °C).

-

Salt Formation: Slowly add 1.1 equivalents of ethereal HCl (2M in diethyl ether) dropwise. A white precipitate of (S) -bunitrolol hydrochloride will form immediately.

-

Isolation: Filter the precipitate, wash with cold MTBE, and dry under high vacuum. Recrystallize from absolute ethanol/diethyl ether to yield pharmaceutical-grade (S) -bunitrolol hydrochloride ( >99% ee ).

References

-

Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. National Center for Biotechnology Information (PMC).[Link]

-

Chiral Drug Separation. West Virginia University.[Link]

how to dissolve (S)-bunitrolol hydrochloride for in vitro cell culture assays

Precision Reconstitution of (S)-Bunitrolol Hydrochloride for In Vitro Adrenergic Assays: A Mechanistic Protocol

Introduction & Pharmacological Context

(S)-bunitrolol is the active eutomer of the beta-adrenergic receptor antagonist bunitrolol, exhibiting a pronounced affinity for β1-adrenoceptors[1],[2]. In physiological systems, beta-blockers competitively inhibit the binding of endogenous catecholamines (such as norepinephrine and epinephrine) to adrenergic receptors, thereby dampening sympathetic tone and reducing downstream cyclic AMP (cAMP) production[3],[4].

For in vitro cell culture assays—such as cAMP accumulation assays, receptor binding kinetics, or cardiomyocyte contractility studies—precise reconstitution of (S)-bunitrolol hydrochloride is critical. Improper solvation leads to micro-precipitation, inaccurate dosing, and irreproducible pharmacological data[5].

Physicochemical Profiling & The Weak Base Dilemma

Understanding the physicochemical properties of (S)-bunitrolol is the first step in designing a robust reconstitution strategy.

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₂O₂ · HCl |

| Molecular Weight (Free Base) | 248.32 g/mol |

| Molecular Weight (HCl Salt) | ~284.78 g/mol |

| LogP (Free Base) | ~1.9 (Lipophilic) |

| Predicted pKa | > 9.0 |

| Optimal Primary Solvents | DMSO, Acidic H₂O (pH 4.5) |

Table 1: Physicochemical properties of (S)-bunitrolol hydrochloride governing in vitro solubility.

(S)-bunitrolol is a lipophilic weak base[5]. When purchased as a hydrochloride (HCl) salt, the molecule is pre-protonated, which dramatically lowers its solvation energy barrier in unbuffered water. However, when this aqueous stock is introduced into a physiological cell culture medium buffered to pH 7.4 (e.g., DMEM, HBSS), the environment approaches the compound's pKa. This rapid pH shift deprotonates a fraction of the molecules back into the lipophilic free base form[5]. If the local concentration during the addition exceeds the free base's aqueous solubility limit, micro-precipitation occurs, rendering the assay invalid[5].

Mechanistic Basis of Action

To contextualize the downstream effects of successful reconstitution, the diagram below illustrates the β1-adrenergic signaling cascade targeted by (S)-bunitrolol.

Fig 1. (S)-Bunitrolol antagonism of the β1-adrenergic Gs-coupled signaling pathway.

Reconstitution Strategy & Causality

To bypass the aforementioned "weak base dilemma," we utilize Dimethyl Sulfoxide (DMSO) as the primary solvent. DMSO effectively solvates both the protonated salt and the unprotonated free base. By creating a high-concentration primary stock (e.g., 10 mM) in DMSO, we ensure complete molecular dispersion.

When this DMSO stock is subsequently subjected to a rapid serial dilution into a large volume of complete media, the final drug concentration drops well below the absolute solubility limit of the free base before localized nucleation can occur. Furthermore, serum proteins (like Bovine Serum Albumin) present in complete media act as hydrophobic carriers, further stabilizing the free base in solution.

Experimental Protocols

Materials Required:

-

(S)-Bunitrolol Hydrochloride powder

-

Cell culture grade DMSO (anhydrous, ≥99.9%)

-

Sterile PBS (pH 7.4)

-

Complete cell culture media (e.g., DMEM + 10% FBS)

-

1.5 mL low-binding microcentrifuge tubes

Phase 1: Primary Stock Preparation (10 mM in DMSO)

-

Equilibration: Allow the sealed vial of (S)-bunitrolol HCl to equilibrate to room temperature inside a desiccator for 30 minutes.

-

Causality: Cold powders act as condensation nuclei. Ambient moisture will hydrolyze the powder, degrade the compound, and artificially inflate the weighed mass, leading to sub-potent stocks.

-

-

Weighing: Accurately weigh 2.85 mg of (S)-bunitrolol HCl.

-

Solvation: Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM primary stock[5].

-

Homogenization: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a room-temperature water bath for 2-5 minutes until the solution is optically clear.

-

Aliquoting: Divide the stock into 50 µL aliquots in low-binding tubes. Store at -20°C.

-

Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, which drastically reduces its solvating power over time.

-

Phase 2: Serial Dilution for In Vitro Assays (Target: 10 µM)

-

Thawing: Thaw a 50 µL aliquot of the 10 mM DMSO stock at room temperature.

-

Intermediate Dilution: Dilute the stock 1:10 in sterile PBS to create a 1 mM intermediate stock (containing 10% DMSO).

-

Causality: Do not use complete media containing FBS for this first intermediate step. A localized 10% DMSO concentration will instantly denature and precipitate serum proteins, trapping the drug in the protein pellet.

-

-

Final Media Preparation: Dilute the 1 mM intermediate stock 1:100 into pre-warmed (37°C) complete cell culture media. This yields a final assay concentration of 10 µM with a final DMSO concentration of 0.1% (a universally accepted non-toxic threshold for mammalian cell culture).

Fig 2. Step-by-step reconstitution and serial dilution workflow for in vitro cell culture.

Validation & Quality Control (Self-Validating System)

To ensure the integrity of the protocol and prevent false-negative pharmacological readouts, implement the following self-validating checks before applying the media to your cell cultures:

-

pH Verification: Extract a 500 µL aliquot of the final dosed media and verify that the pH remains strictly between 7.35 and 7.45. Significant deviations indicate buffering failure, which will alter receptor binding kinetics.

-

Microscopic Inspection: Place a 100 µL drop of the final dosed media on a glass slide. Inspect under a phase-contrast microscope (20x or 40x objective). The field must be entirely free of refractile micro-crystals. The presence of crystals indicates that the free base solubility limit was breached, meaning the actual dissolved concentration of (S)-bunitrolol is unknown.

References

-

Bunitrolol - Grokipedia. Grokipedia.1

-

Technical Support Center: Overcoming Bunitrolol Solubility Issues in Physiological Buffers. Benchchem.5

-

Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology.3

-

Beta blocker. Wikipedia.4

-

Screening, isolation and selection of a potent lipase producing microorganism and its use in the kinetic resolution of drug intermediates. ResearchGate.2

Sources

Application Note: Advanced NMR Spectroscopy Characterization of (S)-Bunitrolol Hydrochloride

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the structural elucidation and enantiomeric purity determination of (S)-bunitrolol hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction and Pharmacological Context

Bunitrolol hydrochloride (2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile hydrochloride) is a potent β -adrenergic antagonist utilized in the management of cardiovascular conditions such as hypertension and angina pectoris[1]. Like many β -blockers, bunitrolol possesses a stereogenic center at the C2 position of its aliphatic chain. The pharmacological efficacy is highly stereoselective: the (S)-enantiomer acts as the eutomer (the biologically active form), whereas the (R)-enantiomer is the distomer, often contributing to off-target effects or reduced efficacy[2][3].

Because enantiomers are isochronous in an achiral environment, standard 1D NMR cannot distinguish between (S)- and (R)-bunitrolol. This application note details a dual-pillar NMR strategy: first, establishing the absolute covalent connectivity of the molecule using 1D and 2D NMR; second, deploying Chiral Solvating Agents (CSAs) to induce chemical shift non-equivalence ( Δδ ), allowing for precise quantification of enantiomeric excess (%ee) without the need for derivatization or chiral chromatography[4][5].

Pillar I: Structural Elucidation Strategy

Before assessing chirality, the structural integrity of the synthesized or procured (S)-bunitrolol hydrochloride must be validated. The molecule consists of an aromatic benzonitrile ring ether-linked to a chiral aliphatic chain, terminating in a bulky tert-butylamine group.

Causality in Experimental Design

We utilize CDCl3 (or DMSO-d6 ) to solubilize the hydrochloride salt. While the free base is highly soluble in CDCl3 , the HCl salt can also be analyzed in CDCl3 at high field strengths (e.g., 600 MHz) to observe distinct, non-exchanging proton signals[2]. The 9-proton singlet of the tert-butyl group serves as a critical internal reference point. 2D NMR (COSY, HSQC, HMBC) is mandatory to unambiguously assign the diastereotopic protons of the -CH2-N and -O-CH2 groups, which exhibit complex multiplet splitting due to their proximity to the chiral center.

Quantitative Data: NMR Assignments

The following table summarizes the validated 1H and 13C NMR assignments for bunitrolol hydrochloride at 600 MHz in CDCl3 [2][6].

| Position / Group | 1H Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) | 13C Chemical Shift ( δ , ppm) |

| -C(CH₃)₃ (t-Butyl) | 1.54 | s, 9H | 25.91 |

| -C(CH₃)₃ (Quaternary) | - | - | 58.01 |

| -CH₂-N (Diastereotopic) | 3.29 3.40 | dd, 1H ( 2J =18.5, 3J =9.5) dd, 1H ( 2J =18.5, 3J =8.6) | 45.28 |

| -O-CH₂ (Diastereotopic) | 4.25 4.29 | dd, 1H ( 2J =9.5, 3J =5.1) dd, 1H ( 2J =9.5, 3J =4.0) | 70.82 |

| -CH-OH (Chiral Center) | 4.72 | m, 1H | 65.58 |

| -OH | 5.50 | s, 1H (exchangeable) | - |

| Aromatic (C4, C6) | 7.03 – 7.06 | m, 2H | 121.50 (C4), 113.04 (C6) |

| Aromatic (C3, C5) | 7.53 – 7.56 | m, 2H | 133.43 (C3), 134.50 (C5) |

| -C≡N | - | - | 116.27 |

| Aromatic (C1-O, C2-CN) | - | - | 160.14 (C1), 102.36 (C2) |

| -NH₂⁺ (Salt protons) | 8.29 9.62 | s, 1H (broad) s, 1H (broad) | - |

Pillar II: Stereochemical Validation via Chiral NMR

To differentiate the (S)-eutomer from the (R)-distomer, we introduce a Chiral Solvating Agent (CSA), such as Pirkle's alcohol[(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol].

The Causality of Chiral Recognition

When the CSA is added to the NMR tube, it forms rapid, reversible, non-covalent hydrogen bonds with the hydroxyl and amine groups of bunitrolol. Because the CSA is enantiopure, its interaction with (S)-bunitrolol forms a transient diastereomeric complex that is geometrically distinct from the complex it forms with (R)-bunitrolol[7][8].

The anthryl ring of Pirkle's alcohol creates a strong magnetic anisotropic shielding cone. Depending on the stereochemistry of the bunitrolol molecule, the bulky tert-butyl group will sit at different distances/angles relative to this shielding cone. This causes the previously identical 9-proton tert-butyl singlet to split into two distinct singlets representing the (S) and (R) enantiomers.

Fig 1. Host-guest complexation mechanism inducing chemical shift non-equivalence (Δδ).

Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system . We do not blindly test the (S)-enantiomer; we first prove the resolving power of the CSA using a racemic control.

Fig 2. Self-validating NMR workflow for structural and chiral analysis of (S)-bunitrolol.

Step 1: Sample Preparation

-

Test Sample: Weigh exactly 5.0 mg of (S)-bunitrolol hydrochloride into a clean vial.

-

Control Sample: Weigh exactly 5.0 mg of racemic (RS)-bunitrolol hydrochloride into a separate vial.

-

Dissolve both samples in 600 μ L of anhydrous CDCl3 (100% D, containing 0.03% v/v TMS as an internal standard). Transfer to 5 mm high-throughput NMR tubes.

Step 2: Baseline Acquisition

-

Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

-

Tune, match, and shim the probe. Lock onto the CDCl3 signal.

-

Acquire a standard 1H NMR spectrum (ns = 16, d1 = 2s) to verify the presence of the tert-butyl singlet at ~1.54 ppm and confirm the absence of impurities.

Step 3: System Validation (The Racemic Control)

-

Prepare a stock solution of Pirkle's alcohol (CSA) in CDCl3 at a concentration of 50 mg/mL.

-

Add 1 molar equivalent of the CSA to the Control Sample (racemic bunitrolol).

-

Re-acquire the 1H NMR spectrum.

-

Validation Check: Observe the tert-butyl signal (~1.54 ppm). It must split into two distinct singlets of equal integration (1:1 ratio). Note the exact chemical shifts of these two peaks; they correspond to the (R) and (S) complexes. If baseline resolution is not achieved, titrate additional CSA (up to 3 equivalents) until Δδ is >0.05 ppm.

Step 4: Chiral Analysis of the Target Sample

-

Add the exact same molar equivalent of CSA (determined in Step 3) to the Test Sample ((S)-bunitrolol).

-

Acquire the 1H NMR spectrum using a longer relaxation delay (d1 = 5s) to ensure accurate quantitative integration.

-

Phase and baseline-correct the spectrum meticulously.

Step 5: Data Processing and %ee Calculation

-

Integrate the two split tert-butyl signals. Let IS be the integral of the peak corresponding to the (S)-enantiomer, and IR be the integral of the trace (R)-enantiomer peak.

-

Calculate the Enantiomeric Excess (%ee) using the formula:

%ee=(IS+IRIS−IR)×100 -

A high-purity (S)-bunitrolol sample should yield a %ee of ≥98.0% , aligning with pharmaceutical-grade specifications[2].

References

-

Solid-state properties of 1,2-epoxy-3-(2-cyanophenoxy)propane, a conglomerate-forming chiral drug precursor Mathnet.RU[Link]

-